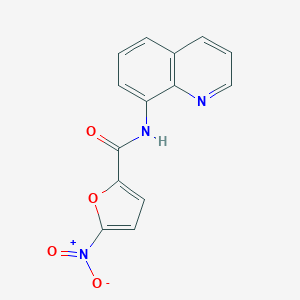![molecular formula C16H15ClF3N3O2 B508178 Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 667920-68-5](/img/structure/B508178.png)
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Descripción general
Descripción
“Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are methods for the synthesis of related compounds. For instance, trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with the compound , are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results .Aplicaciones Científicas De Investigación
Fluorescent Molecule for Binding Site Applications : A study has found that certain trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, closely related to the chemical , exhibit novel fluorescent properties. These compounds could potentially be used as attractive fluorophores due to their many binding sites, with fluorescence intensity stronger than their methyl analogues (Wu et al., 2006).
Antitumor Activities : Another derivative of this compound has been synthesized and shown to display significant antitumor activities. This study underscores the potential of such compounds in developing new anticancer drugs (Xin, 2012).
Antimicrobial and Anticancer Agents : Further research has demonstrated that certain pyrazolo[4,3-d]-pyrimidine derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibit higher anticancer activity than the reference drug doxorubicin. Additionally, these compounds show significant antimicrobial activity (Hafez et al., 2016).
Monocotyledonous Echinochloa Crus-galli L. Beauv Inhibitors : Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of the monocotyledonous weed Echinochloa crus-galli L. Beauv, which could be beneficial in agricultural applications (Wu et al., 2006).
Synthesis of Condensed Pyrazoles : These compounds are also used as precursors in the synthesis of various condensed pyrazoles, which have applications in organic synthesis and drug discovery (Arbačiauskienė et al., 2011).
Inhibition of Cancer Cell Proliferation : A study has shown that a derivative of this compound effectively inhibits the proliferation of certain cancer cell lines, indicating its potential in cancer treatment (Liu et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKGELVMHVOXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112658 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667920-68-5 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667920-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid](/img/structure/B508111.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B508116.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B508169.png)
![(2E)-3-{4-methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B508174.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)
![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)
![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)
![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)


![N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine](/img/structure/B508370.png)
